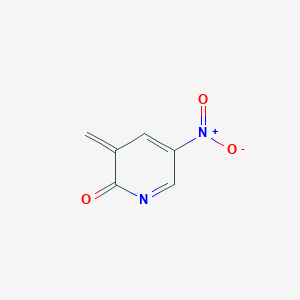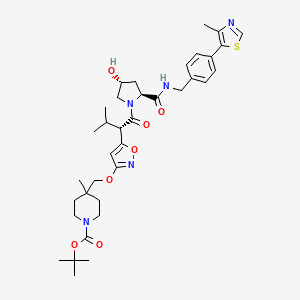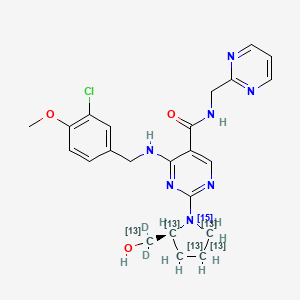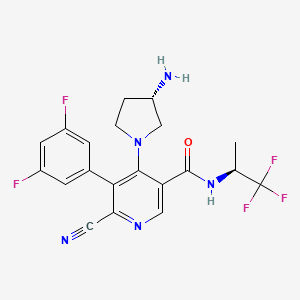
3-Methylidene-5-nitropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylidene-5-nitropyridin-2-one is a heterocyclic compound with a pyridine ring structure It is characterized by the presence of a nitro group at the 5-position and a methylidene group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-5-nitropyridin-2-one typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, which produces the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . Further functionalization can introduce the methylidene group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactions and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylidene-5-nitropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrazine hydrate, leading to the formation of pyrazole derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrazine hydrate (N₂H₄·H₂O) is commonly used for reducing nitro groups.
Substitution: Reagents such as ammonia (NH₃) and various amines are used for nucleophilic substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
3-Methylidene-5-nitropyridin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methylidene-5-nitropyridin-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitropyridine: Similar in structure but lacks the methylidene group.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of a methylidene group.
4-Aminopyridine: Contains an amino group instead of a nitro group.
Uniqueness
3-Methylidene-5-nitropyridin-2-one is unique due to the presence of both a nitro group and a methylidene group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C6H4N2O3 |
|---|---|
Molekulargewicht |
152.11 g/mol |
IUPAC-Name |
3-methylidene-5-nitropyridin-2-one |
InChI |
InChI=1S/C6H4N2O3/c1-4-2-5(8(10)11)3-7-6(4)9/h2-3H,1H2 |
InChI-Schlüssel |
XTFQXZMVTGPKIB-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C=C(C=NC1=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B12363673.png)




![tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate](/img/structure/B12363705.png)
![(19S)-10-[(1S)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12363709.png)
![1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione](/img/structure/B12363714.png)


